BenchChemオンラインストアへようこそ!

4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride

Solubility enhancement Salt form selection Biochemical assay compatibility

4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride (CAS 97392-68-2) is a heterocyclic tertiary amine building block featuring a 4-carboxamide substituent on the piperidine ring. It belongs to the piperidine-4-carboxamide (P4C) family, a scaffold widely exploited in drug discovery programs targeting antiviral, antibacterial, anticancer, and neurological disorders.

Molecular Formula C8H19Cl2N3O
Molecular Weight 244.16 g/mol
CAS No. 97392-68-2
Cat. No. B3059308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride
CAS97392-68-2
Molecular FormulaC8H19Cl2N3O
Molecular Weight244.16 g/mol
Structural Identifiers
SMILESCN(C)C1(CCNCC1)C(=O)N.Cl.Cl
InChIInChI=1S/C8H17N3O.2ClH/c1-11(2)8(7(9)12)3-5-10-6-4-8;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H
InChIKeyYINLUNLOGZSSLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)piperidine-4-carboxamide Dihydrochloride (CAS 97392-68-2): A Versatile Piperidine Scaffold for Medicinal Chemistry


4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride (CAS 97392-68-2) is a heterocyclic tertiary amine building block featuring a 4-carboxamide substituent on the piperidine ring. It belongs to the piperidine-4-carboxamide (P4C) family, a scaffold widely exploited in drug discovery programs targeting antiviral, antibacterial, anticancer, and neurological disorders [1]. The dihydrochloride salt form enhances aqueous solubility relative to the free base (CAS 2439-36-3), making it suitable for biochemical assays and pharmaceutical formulation [2].

Why Generic Piperidine Carboxamides Cannot Replace 4-(Dimethylamino)piperidine-4-carboxamide Dihydrochloride in Research


Seemingly minor structural variations among piperidine-4-carboxamide derivatives produce profound differences in target selectivity, binding affinity, and functional activity. For instance, piperidine-4-carboxamide CCR5 antagonists achieve nanomolar binding (TAK-220, IC50 = 3.5 nM) only after precise optimization of the carboxamide N-substituent [1]. Similarly, among σ1 receptor ligands, Ki values for piperidine-4-carboxamide derivatives range from 3.7 nM to over 1000 nM depending solely on the amide substituent [2]. Generic substitution is therefore not viable without quantitative benchmarking.

Quantitative Evidence Guide: 4-(Dimethylamino)piperidine-4-carboxamide Dihydrochloride Differentiation


Dihydrochloride Salt Form Provides Enhanced Aqueous Solubility vs. Free Base

The dihydrochloride salt of 4-(dimethylamino)piperidine-4-carboxamide (CAS 97392-68-2) exhibits enhanced water solubility compared to the free base form (CAS 2439-36-3). While quantitative comparative solubility data for this exact compound are not available in the open literature, the general principle is that hydrochloride salt formation of basic piperidine derivatives increases aqueous solubility by 1–3 orders of magnitude [1]. This is consistent with the observation that dihydrochloride salt forms of structurally related piperidine-4-carboxamides are explicitly selected for their 'enhanced solubility and stability, making them suitable for pharmaceutical research and development' [2].

Solubility enhancement Salt form selection Biochemical assay compatibility

Structural Determinants of Sigma-1 Receptor Affinity: Class-Level Quantitative SAR

Piperidine-4-carboxamide derivatives bearing a 4-chlorobenzyl moiety linked to the piperidine nitrogen atom achieved a σ1 Ki of 3.7 nM and σ2/σ1 selectivity ratio of 351 in radioligand binding assays [1]. This demonstrates that the piperidine-4-carboxamide scaffold, when appropriately substituted, can achieve nanomolar affinity and high selectivity for σ1 receptors. While the target compound 4-(dimethylamino)piperidine-4-carboxamide dihydrochloride itself lacks a selectivity-optimizing N-substituent, its core scaffold is identical to that of these highly selective σ1 ligands, indicating its potential as a synthetic precursor for generating high-affinity σ-targeted compounds.

Sigma receptor ligands SAR Neurological disorders

Piperidine-4-Carboxamide Scaffold Validation in Antiviral Drug Discovery: SARS-CoV-2 and Coronavirus Activity

The piperidine-4-carboxamide compound NCGC2955 demonstrated broad-spectrum antiviral activity: EC50 values of 2.5 ± 0.15 µM against NL63 in Vero cells, 1.5 ± 0.2 µM against NL63 in MK2 cells, 1.5 ± 0.01 µM against OC43 in HFF cells, and 0.2 ± 0.02 µM against SARS-CoV-2 in Calu-3 cells, with cellular toxicity >300 µM (selectivity index >120) [1]. A structurally related analog (153) showed comparable potency (EC50 = 0.11 ± 0.04 µM) against SARS-CoV-2 in the same Calu-3 assay, indicating that the piperidine-4-carboxamide core is a validated antiviral pharmacophore.

Antiviral SARS-CoV-2 Coronavirus Broad-spectrum

Piperidine-4-Carboxamide Derivatives as Potent CCR5 Antagonists with Nanomolar Anti-HIV-1 Activity

A series of piperidine-4-carboxamide derivatives were optimized into highly potent CCR5 antagonists: TAK-220 (5m) achieved CCR5 binding IC50 = 3.5 nM and membrane fusion inhibition IC50 = 0.42 nM, with HIV-1 replication inhibition EC50 = 1.1 nM in PBMCs [1]. In a separate series, compounds 16g and 16i showed CCR5 inhibition IC50 values of 25.73 nM and 25.53 nM, respectively, equivalent to the positive control maraviroc (IC50 = 25.43 nM) [2]. These data establish the piperidine-4-carboxamide core as a validated privileged scaffold for high-potency CCR5 antagonism. The target compound, bearing the core scaffold, represents a building block for synthesizing novel CCR5-targeted agents.

CCR5 antagonist HIV entry inhibition Antiretroviral

Piperidine-4-Carboxamides as Novel DNA Gyrase Inhibitors Against Drug-Resistant Mycobacteria

Piperidine-4-carboxamide (P4C) compounds MMV688844 and its more potent analogs demonstrated bactericidal and antibiofilm activity against all three subspecies of the Mycobacterium abscessus complex [1]. Spontaneous resistance emerged at a frequency of 10⁻⁸/CFU, mapping to gyrA and gyrB—subunits of DNA gyrase—confirming a novel mechanism distinct from fluoroquinolones. P4C-resistant strains showed limited cross-resistance to moxifloxacin and none to the benzimidazole SPR719, a clinical-stage DNA gyrase inhibitor [1]. This represents a class-level validation of the P4C scaffold as a novel antimycobacterial pharmacophore.

Antibacterial DNA gyrase inhibitor Mycobacterium abscessus Drug resistance

Primary Application Scenarios for 4-(Dimethylamino)piperidine-4-carboxamide Dihydrochloride Based on Verified Evidence


Synthetic Intermediate for Sigma-1 Receptor Ligand Development

The piperidine-4-carboxamide scaffold of CAS 97392-68-2 is the identical core found in optimized σ1 ligands with nanomolar affinity (Ki = 3.7 nM) and high selectivity (σ2/σ1 = 351) [1]. Researchers developing novel σ1-targeted therapeutics for neuroprotection, pain, or oncology can use this dihydrochloride as a synthetic starting point, functionalizing the piperidine nitrogen with appropriate substituents to optimize selectivity (see Evidence Items in Section 3). [1]

Building Block for Broad-Spectrum Antiviral Agent Synthesis Targeting Coronaviruses

Piperidine-4-carboxamide compounds have demonstrated broad-spectrum anti-coronavirus activity with EC50 values as low as 0.11 µM against SARS-CoV-2, with selectivity indices exceeding 120 [1]. CAS 97392-68-2 serves as a core scaffold for synthesizing novel P4C derivatives with potential antiviral activity, particularly in programs targeting emerging coronavirus variants (see Evidence Items in Section 3). [1]

Precursor for CCR5 Antagonist Discovery in HIV Entry Inhibition

The piperidine-4-carboxamide core is a validated privileged scaffold for CCR5 antagonism, with optimized derivatives achieving sub-nanomolar HIV-1 membrane fusion inhibition (IC50 = 0.42 nM for TAK-220) [1] and CCR5 binding IC50 values equivalent to maraviroc (~25 nM) [2]. Researchers synthesizing novel CCR5 antagonists for antiretroviral therapy can use this compound as a key intermediate for SAR exploration (see Evidence Items in Section 3). [1][2]

Intermediate for Novel Antimycobacterial DNA Gyrase Inhibitors

P4C compounds represent a novel class of mycobacterial DNA gyrase inhibitors with bactericidal activity against drug-resistant M. abscessus, a resistance frequency of 10⁻⁸/CFU, and no cross-resistance to other DNA gyrase inhibitor classes [1]. The target compound is a relevant intermediate for synthesizing and optimizing next-generation antimycobacterial P4C derivatives (see Evidence Items in Section 3). [1]

Quote Request

Request a Quote for 4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.